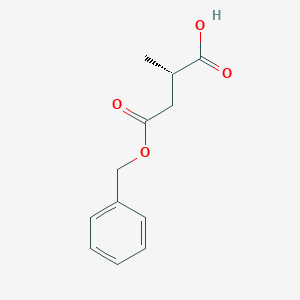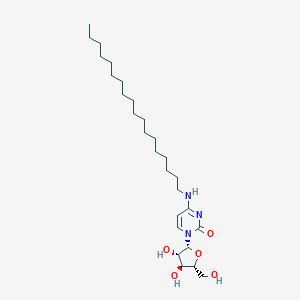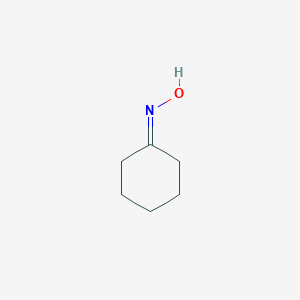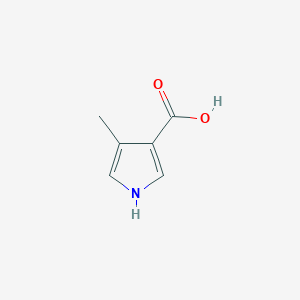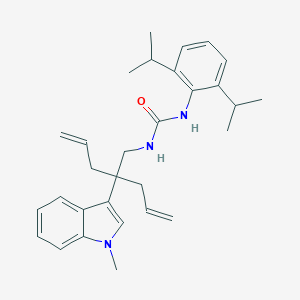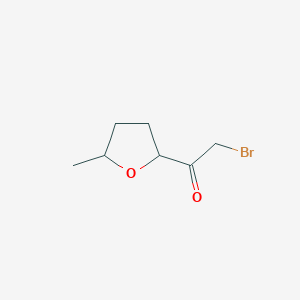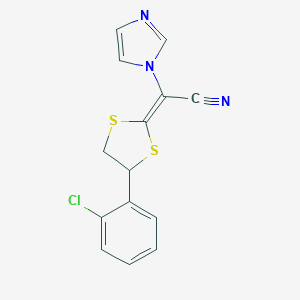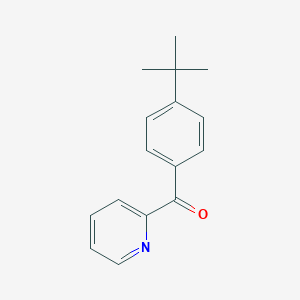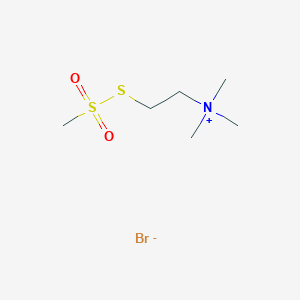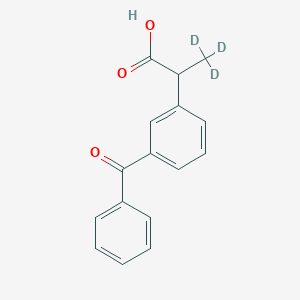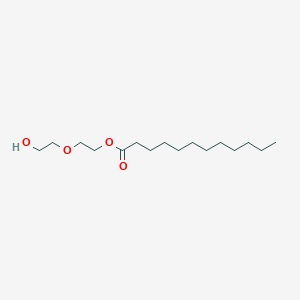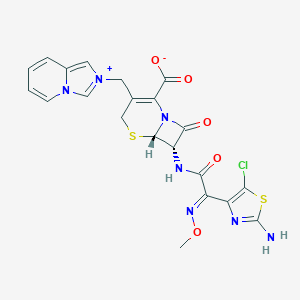
7-Cmicc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cmicc is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzimidazole derivatives. The compound has been studied extensively for its various biochemical and physiological effects and has shown promising results in different research studies.
作用机制
The mechanism of action of 7-Cmicc is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. The compound has also been shown to inhibit the activity of tubulin, which is a protein involved in the formation of microtubules. This inhibition can lead to the disruption of cell division and the induction of apoptosis in cancer cells.
生化和生理效应
7-Cmicc has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and arousal. The compound has also been shown to reduce inflammation and oxidative stress in the body. This can lead to a reduction in the risk of various diseases such as cardiovascular disease and cancer.
实验室实验的优点和局限性
The advantages of using 7-Cmicc in lab experiments include its high potency and specificity. The compound has been shown to exhibit potent activity against various microorganisms and cancer cells. It also has a high degree of specificity, which means that it targets specific enzymes and proteins in the body. The main limitation of using 7-Cmicc in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 7-Cmicc. One direction is the further study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of cancer. The compound has been shown to exhibit potent activity against various cancer cells, and further studies are needed to determine its potential as a cancer treatment. Additionally, the development of more potent and selective derivatives of 7-Cmicc could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 7-Cmicc is a synthetic compound that has shown promising results in various scientific research applications. It exhibits potent activity against various microorganisms and cancer cells and has potential use in the treatment of neurodegenerative diseases. The compound has various biochemical and physiological effects, and its mechanism of action is not fully understood. The development of more potent and selective derivatives of 7-Cmicc could lead to the discovery of new drugs with improved efficacy and safety profiles.
合成方法
The synthesis of 7-Cmicc involves the reaction of 2,3-dichloroaniline with 2-chloro-1-methylbenzimidazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields 7-Cmicc as the final product. The purity and yield of the compound can be improved by using different purification techniques.
科学研究应用
7-Cmicc has been studied for its various applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta, which is the main component of the plaques found in the brains of Alzheimer's patients.
属性
CAS 编号 |
141912-84-7 |
|---|---|
产品名称 |
7-Cmicc |
分子式 |
C21H18ClN7O5S2 |
分子量 |
548 g/mol |
IUPAC 名称 |
(6S,7S)-7-[[(2E)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,5-a]pyridin-2-ium-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H18ClN7O5S2/c1-34-26-13(12-16(22)36-21(23)25-12)17(30)24-14-18(31)29-15(20(32)33)10(8-35-19(14)29)6-27-7-11-4-2-3-5-28(11)9-27/h2-5,7,9,14,19H,6,8H2,1H3,(H3-,23,24,25,30,32,33)/b26-13+/t14-,19-/m0/s1 |
InChI 键 |
MGLLCPSQOKQEAM-PNJTVJIISA-N |
手性 SMILES |
CO/N=C(\C1=C(SC(=N1)N)Cl)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
SMILES |
CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
规范 SMILES |
CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
同义词 |
7-(2-(2-amino-5-chlorothiazol-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)-pyridinium-1-yl)methyl-3-cephem-4-carboxylate 7-CMICC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



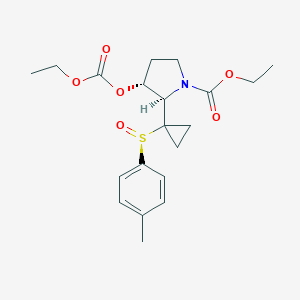
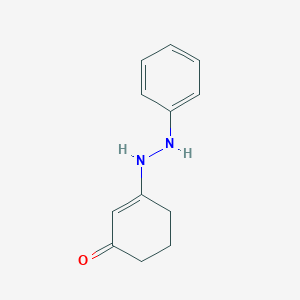
![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
